Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a hydrazide with a carbonyl compound in the presence of a dehydrating agent. The reaction conditions often require specific temperatures and solvents to ensure the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, including halides or alkoxides, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interfere with specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:
Potassium 5-methyl-1,3,4-oxadiazole-2-thiolate: This compound also contains an oxadiazole ring but differs in the position and nature of the substituents.
Potassium 5-phenyl-1,2,4-oxadiazole-3-carboxylate: This derivative has a phenyl group instead of a methylsulfanylmethyl group, leading to different chemical and biological properties.
Uniqueness: The presence of the methylsulfanylmethyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other oxadiazole derivatives.
Properties
IUPAC Name |
potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.K/c1-11-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDYIWFISYBLJP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=NO1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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